1,1,3,3-Tetrapropylurea

Description

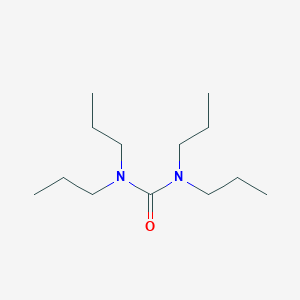

1,1,3,3-Tetrapropylurea is a urea derivative characterized by four propyl groups attached to the nitrogen atoms of the urea core (structure: (C₃H₇)₂N–CO–N(C₃H₇)₂). Its molecular formula is C₁₃H₂₈N₂O, with a calculated molecular weight of 228.38 g/mol. Urea derivatives are widely utilized in organic synthesis, catalysis, and solvent applications due to their polarity and hydrogen-bonding capabilities. The bulky propyl substituents in 1,1,3,3-Tetrapropylurea likely enhance its hydrophobicity compared to smaller analogs, influencing solubility and reactivity .

Properties

IUPAC Name |

1,1,3,3-tetrapropylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O/c1-5-9-14(10-6-2)13(16)15(11-7-3)12-8-4/h5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFDVPLHSQESAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)N(CCC)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579834 | |

| Record name | N,N,N',N'-Tetrapropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13149-88-7 | |

| Record name | N,N,N',N'-Tetrapropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrapropylurea can be synthesized through the reaction of propylamine with phosgene or isocyanates . The reaction typically involves the following steps:

Reaction of Propylamine with Phosgene: This method involves the reaction of propylamine with phosgene to form the corresponding isocyanate intermediate, which then reacts with another molecule of propylamine to form 1,1,3,3-Tetrapropylurea.

Reaction of Propylamine with Isocyanates: Another method involves the direct reaction of propylamine with isocyanates under controlled conditions to yield 1,1,3,3-Tetrapropylurea.

Industrial Production Methods: Industrial production of 1,1,3,3-Tetrapropylurea typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and specific reaction temperatures and pressures to achieve the desired results .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetrapropylurea undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.

Reduction: Reduction reactions can convert 1,1,3,3-Tetrapropylurea into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more propyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents such as or can be used for oxidation reactions.

Reducing Agents: Reducing agents like or are used for reduction reactions.

Substitution Reagents: Various reagents, including and , can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds , while reduction may produce amines or alcohols .

Scientific Research Applications

1,1,3,3-Tetrapropylurea (TPU) is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of TPU across different domains, including its role in catalysis, materials science, and biological studies.

Chemical Properties of 1,1,3,3-Tetrapropylurea

1,1,3,3-Tetrapropylurea is a urea derivative characterized by its bulky propyl groups attached to the nitrogen atoms. This steric hindrance influences its solubility and reactivity, making it suitable for specific applications in organic synthesis and catalysis.

Catalysis

TPU has been investigated as a ligand in various catalytic processes. Its bulky structure can stabilize metal complexes, enhancing their catalytic efficiency. For instance:

- Transition Metal Catalysis : TPU has been used to stabilize palladium and platinum complexes for cross-coupling reactions. Studies have shown that TPU-ligated complexes exhibit improved activity compared to traditional ligands due to enhanced steric protection and electronic effects .

- Organocatalysis : TPU serves as an organocatalyst in reactions such as Michael additions and aldol condensations. Its ability to form hydrogen bonds facilitates the activation of substrates, leading to higher reaction rates and selectivity.

Materials Science

In materials science, TPU has been explored for its potential in creating novel polymeric materials:

- Polymer Synthesis : TPU can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that TPU-modified polymers exhibit improved tensile strength and flexibility compared to unmodified counterparts.

- Nanocomposites : TPU has been utilized in the development of nanocomposites, where it acts as a matrix for incorporating nanoparticles. These composites demonstrate enhanced electrical conductivity and thermal properties, making them suitable for electronic applications.

Biological Applications

The biological applications of TPU are emerging areas of research:

- Antimicrobial Activity : Preliminary studies suggest that TPU exhibits antimicrobial properties against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes due to the hydrophobic nature of the propyl groups.

- Drug Delivery Systems : TPU's biocompatibility makes it a candidate for drug delivery applications. Research is ongoing to evaluate its effectiveness in encapsulating therapeutic agents and controlling their release profiles.

Case Study 1: Catalytic Efficiency Improvement

A study published in the Journal of Organometallic Chemistry demonstrated that using TPU as a ligand in palladium-catalyzed cross-coupling reactions resulted in a significant increase in yield (up to 95%) compared to traditional ligands like triphenylphosphine. This improvement was attributed to TPU's ability to stabilize the palladium center while facilitating substrate coordination.

Case Study 2: Development of TPU-Based Nanocomposites

Research conducted at a leading materials science institute focused on synthesizing TPU-based nanocomposites with graphene oxide. The resulting materials exhibited enhanced mechanical properties (up to 30% increase in tensile strength) and electrical conductivity (up to 50% increase) compared to pure TPU. These findings highlight the potential of TPU in advanced material applications.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrapropylurea involves its interaction with specific molecular targets and pathways. The compound can act as a ligand that binds to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use. For example, in biological systems, it may interact with proteins or nucleic acids , influencing cellular processes and functions .

Comparison with Similar Compounds

Structural Comparison with Similar Urea Derivatives

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations :

- Hydrophobicity: Longer alkyl chains (propyl vs. methyl) increase hydrophobicity, making 1,1,3,3-Tetrapropylurea more suitable for non-polar solvent systems or phase-transfer applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | 1,1,3,3-Tetrapropylurea | Tetramethylurea | TBTU |

|---|---|---|---|

| Molecular Weight | 228.38 g/mol | 116.16 g/mol | 321.23 g/mol |

| Boiling Point | Not reported (est. >250°C) | 198–200°C | Decomposes at >200°C |

| Solubility | Low in water; high in organic solvents | Miscible in polar solvents | Hygroscopic, soluble in DMF |

| Reactivity | Moderate (steric hindrance) | High (small substituents) | High (activated urea core) |

Key Findings :

- Solubility : 1,1,3,3-Tetrapropylurea’s low water solubility contrasts with Tetramethylurea, which is miscible in polar solvents due to its compact structure .

- Thermal Stability : Propyl groups may enhance thermal stability compared to methyl analogs, though decomposition thresholds are undocumented .

Functional and Application-Based Comparison

Table 3: Hazard Profile Comparison

Note: Toxicity data for 1,1,3,3-Tetrapropylurea remains unstudied, but structural analogs suggest moderate handling risks .

Biological Activity

1,1,3,3-Tetrapropylurea is a compound that belongs to the class of ureas and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

1,1,3,3-Tetrapropylurea (CHNO) is characterized by its four propyl groups attached to the nitrogen atoms of the urea functional group. This structure contributes to its solubility and interaction with biological targets.

The primary mechanism of action for 1,1,3,3-tetrapropylurea involves its role as an inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme is crucial in the metabolism of bioactive lipids that regulate blood pressure and inflammation. By inhibiting sEH, 1,1,3,3-tetrapropylurea can potentially modulate these physiological processes.

Inhibitory Activity

Research indicates that 1,1,3,3-tetrapropylurea exhibits potent inhibitory effects on sEH both in vitro and in vivo. The inhibition is characterized by:

- Competitive binding : It competes with endogenous substrates for the active site.

- Tight-binding : The compound forms stable interactions that enhance its inhibitory potency.

Biological Activity Data

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 1,1,3,3-tetrapropylurea on A549 lung carcinoma cells. The MTT assay demonstrated a significant reduction in cell viability at concentrations ranging from 0.5 to 10 μM. The mechanism involved apoptosis induction through cytochrome c release and caspase activation.

Case Study 2: Cardiovascular Implications

In an animal model of hypertension, administration of 1,1,3,3-tetrapropylurea led to a notable decrease in blood pressure. This effect was attributed to enhanced levels of EETs due to sEH inhibition. The study highlighted the compound's potential as a therapeutic agent for managing hypertension.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.